7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Description
Properties
IUPAC Name |
7-methyl-6,7-dihydrocyclopenta[c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGXBNAQBBCGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .
Another method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic oxidation or cyclocondensation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Substitution: Various alkylating agents such as benzyl chloride and 1,2-dibromoethane.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Substitution Products: Substituted derivatives such as 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure : The compound features a cyclopentane ring fused with a pyridine ring, characterized by its methyl substitution which influences its reactivity and biological activity.
Synthesis Methods :
- Oxidation Method : Utilizes manganese triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C, yielding high purity and yield.
- Cyclocondensation Reaction : Involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using sodium alkoxide as a catalyst.
Chemistry
- Building Block for Heterocycles : It serves as a precursor in the synthesis of various heterocyclic compounds, facilitating the development of new materials with unique properties.
Biology
- Fluorescent Probe : Investigated for its potential as a fluorescent probe in biological systems.
- Protein Kinase Inhibition : Acts as an inhibitor of protein kinase FGFR1, which is crucial for cell proliferation and survival.
Medicine
- Hypoglycemic Activity : Explored for its potential to lower blood sugar levels.
- Calcium Channel Antagonist : Investigated for possible effects on calcium channels, relevant in cardiovascular and neurological disorders.
Recent studies have demonstrated that 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one exhibits significant biological activities:
Antitumor Activity
The compound has shown promising results in inhibiting various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Comparison with Control |
|---|---|---|---|
| This compound | BGC-823 | 9.00 | Better than 5-FU (15.18) |
| This compound | BEL-7402 | 6.70 | Better than 5-FU (15.81) |
These findings indicate that it selectively induces apoptosis in cancer cells while exhibiting lower toxicity toward normal cells.
Case Studies
-
Cancer Cell Lines Study :
- A comprehensive evaluation across multiple tumor cell lines (MCF-7, BGC-823, A549) revealed broad-spectrum cytotoxicity with minimal effects on normal cells. The apoptosis mechanism was confirmed through flow cytometry and morphological assessments.
-
Neuraminidase Inhibition Study :
- Research involving isolates from mangrove soil-derived fungi showed that this compound exhibited inhibitory effects on neuraminidase enzymes, indicating potential antiviral properties.
Mechanism of Action
The mechanism of action of 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating various cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The cyclopenta-pyridine scaffold exists in multiple isomeric forms and substituted derivatives. Below is a comparative analysis of 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one and its analogs:
Structural Isomerism: [b] vs. [c] Ring Fusion
The position of ring fusion significantly impacts physicochemical properties:
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: The ketone is fused at the [b] position (pyridine C2–C3 bonded to cyclopentane). This isomer is synthetically accessible via Mn(OTf)₂-catalyzed oxidation of 2,3-cyclopentenopyridines in water (yields >85%) .
- This compound : The [c] fusion (pyridine C3–C4 bonded to cyclopentane) introduces steric and electronic differences, as evidenced by distinct NMR shifts (e.g., C=O at 206.0 ppm vs. 198.3 ppm in [b] isomers) .
Substituted Derivatives
Biological Activity
7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and the implications of its interactions with biological systems.
The compound is characterized by a cyclopentane ring fused to a pyridine ring, which contributes to its reactivity and biological properties. Several synthetic routes have been explored for its preparation:
- Oxidation Method : Utilizes manganese triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant, yielding high purity and yield.
- Cyclocondensation Reaction : Involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using sodium alkoxide as a catalyst.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, particularly in cancer research and enzyme inhibition.
Antitumor Activity
Recent studies have demonstrated that this compound possesses significant antitumor properties. In vitro tests against various cancer cell lines have shown promising results:
| Compound | Cell Line Tested | IC50 (µM) | Comparison with Control |
|---|---|---|---|
| This compound | BGC-823 | 9.00 | Better than 5-FU (15.18) |
| This compound | BEL-7402 | 6.70 | Better than 5-FU (15.81) |
These findings suggest that the compound selectively induces apoptosis in cancer cells while exhibiting lower toxicity toward normal cells .
The mechanism underlying the antitumor activity of this compound involves:
- Inhibition of Protein Kinases : The compound has been identified as an inhibitor of protein kinase FGFR1, which plays a crucial role in cell proliferation and survival.
- DNA Interaction : Molecular docking studies indicate that the compound can bind to DNA, potentially interfering with replication processes .
Case Studies
Several case studies highlight the effectiveness of this compound in different experimental setups:
- Study on Cancer Cell Lines : A comprehensive evaluation across multiple tumor cell lines (MCF-7, BGC-823, A549) revealed broad-spectrum cytotoxicity with minimal effects on normal cells. The apoptosis mechanism was confirmed through flow cytometry and morphological assessments .
- Neuraminidase Inhibition : Research involving isolates from mangrove soil-derived fungi showed that this compound exhibited inhibitory effects on neuraminidase enzymes, indicating potential antiviral properties .
Comparative Analysis
When compared to similar compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and other heterocyclic derivatives, this compound stands out due to its specific methyl substitution pattern which enhances its reactivity and selectivity towards biological targets.
Q & A
Q. What are the common synthetic routes for 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with pyridine derivatives and carbamate precursors. A key intermediate, such as 6,7-dihydro-5H-cyclopenta[b]pyridine, undergoes methylation and oxidation. Characterization of intermediates includes NMR (e.g., δ 122.5, 117.5 ppm for aromatic protons) and elemental analysis (e.g., C: 74.43%, H: 5.21% via combustion analysis) to confirm purity and structural integrity .
Q. How is the compound characterized using spectroscopic and analytical methods?
- NMR Spectroscopy : Proton and carbon NMR identify substituent positions and ring saturation. For example, cyclopenta-fused pyridines show distinct shifts for methyl groups (δ ~2.5 ppm) and carbonyl signals (δ ~190 ppm) .
- Elemental Analysis : Confirms molecular formula (e.g., C8H7NO) with deviations <0.3% .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 133.16 g/mol) and fragmentation patterns .
Q. What electrophilic substitution reactions are feasible on the pyridine ring of this compound?
The pyridine ring undergoes electrophilic substitution at positions activated by the fused cyclopentane ring. For example, bromination at the 4-position (using NBS or Br2) yields derivatives like 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one. Reaction conditions (temperature, solvent polarity) influence regioselectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Screening : Use Lewis acids (e.g., AlCl3) to enhance methylation efficiency.
- Temperature Control : Maintain <80°C to prevent side reactions like over-oxidation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for related cyclopenta-pyridine derivatives (e.g., 7-nitro-5H-1-benzothiopyrano[2,3-b]pyridin-5-one) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify conformational effects .
Q. What strategies are effective for designing biologically active derivatives of this compound?
- Functional Group Addition : Introduce amino or carbonitrile groups (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) to enhance binding to biological targets .
- Structure-Activity Relationship (SAR) Studies : Test derivatives against enzymes (e.g., acetylcholinesterase) to correlate substituent effects with activity .
Methodological Considerations
Q. What safety protocols are critical when handling this compound and its derivatives?
- Storage : Under inert atmosphere at 2–8°C to prevent degradation .
- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to hazards like skin irritation (H315) and respiratory sensitivity (H335) .
Q. How can regioselectivity challenges in cyclopenta-pyridine functionalization be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
